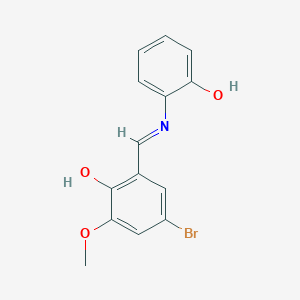

(E)-4-bromo-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-4-bromo-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Nonlinear Optical Technologies

A study has investigated a series of donor-π-acceptor type compounds derived from this compound for potential applications in nonlinear optical (NLO) technologies . The optimized structures and electronic properties of these compounds suggest their suitability for optoelectronic applications due to their high hyperpolarizability and NLO-related properties, which are critical for frequency shifting, optical modulation, optic switching, and other emerging technologies in communication and signal processing.

Urease Inhibition for Pharmaceutical Development

The compound has been used to synthesize a Schiff base ligand, which was then complexed with copper (II) to create a potent urease inhibitor . This complex showed significant urease inhibitory activity, which is promising for the development of new pharmaceutical agents. The study highlights the potential of this compound in creating bioactive molecules that can serve as therapeutic agents.

Sensing Properties for Iodide Detection

Research has been conducted on the optical, electrochemical, and sensing properties of this compound for the detection of iodide ions . The compound demonstrated high sensitivity and selectivity for iodide ions, which is crucial for environmental monitoring and medical diagnostics. The development of an electrochemical sensor based on this compound could lead to a simple, low-cost method for iodide anion determination.

Organotin(IV) Complexes with Anticancer Properties

Organotin(IV) complexes with this compound have been synthesized and studied for their spectral and thermal properties . These complexes have shown potential applications as anticancer, antifouling, bactericidal, and antiviral agents. The versatility of this compound in forming complexes with organotin(IV) opens up possibilities for its use in various biomedical applications.

Metal Ion Detection in Biological Systems

Schiff bases derived from this compound have been synthesized and screened for the detection of biologically important metal ions . The ability to detect and interact with metal ions is significant for understanding and manipulating biological processes, which can lead to advancements in biochemistry and molecular biology.

Catalysis and Enzymatic Reactions

The Schiff base ligands and their metal complexes, derived from this compound, have been extensively studied for their role in catalysis and enzymatic reactions . These studies contribute to the field of coordination chemistry and have implications for industrial catalysis and the design of enzyme mimetics.

Wirkmechanismus

Target of Action

It’s known that schiff base complexes, like this compound, play a significant role in coordination chemistry related to catalysis and enzymatic reactions . They are often involved in interactions with transition metal complexes .

Mode of Action

The compound, being a Schiff base, adopts an E configuration about the azomethine C–N double bond . The two benzene rings and azomethine group are practically coplanar, as a result of intramolecular hydrogen bonds involving the hydroxy O atom and azomethine N atom

Biochemical Pathways

Schiff bases are known to be effective as stereospecific catalysts for oxidation, reduction, hydrolysis, and other transformations of organic and inorganic chemistry .

Result of Action

It has been used in the development of an electrochemical sensor for the detection of iodide anions . The complexation ability of the compound with various anions was explored, showing high sensibility for the detection of I− .

Eigenschaften

IUPAC Name |

4-bromo-2-[(2-hydroxyphenyl)iminomethyl]-6-methoxyphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO3/c1-19-13-7-10(15)6-9(14(13)18)8-16-11-4-2-3-5-12(11)17/h2-8,17-18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXEZZOHHRFIFHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)C=NC2=CC=CC=C2O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[(6-methylsulfanyl-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide](/img/structure/B2872196.png)

![1-Benzothiophen-2-yl-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2872202.png)

![2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2872209.png)

![N-[4-Methyl-3-(3-methylbutoxy)phenyl]prop-2-enamide](/img/structure/B2872214.png)